ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
The compound ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate features a fused thieno[3,2-d]pyrimidin-4-one core, a sulfanyl acetamido linker, and an ethyl benzoate ester (Figure 1). The sulfanyl group may enhance binding to enzymatic targets via sulfur-mediated interactions, while the benzoate ester could improve solubility and pharmacokinetics.
Properties
IUPAC Name |
ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-26-18(25)12-5-7-13(8-6-12)20-15(23)10-27-19-21-14-9-11(2)28-16(14)17(24)22(19)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQLCSXVBMGGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Ethyl Ester: The final step involves esterification using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, primary amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, different esters
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the thienopyrimidine class, which is recognized for its diverse biological activities. Thienopyrimidines are often explored for their potential as:
- Anticancer Agents : Research indicates that compounds within this class can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate may exhibit similar properties through its unique structural features that allow it to interact with molecular targets in cancer cells.
- Antiviral Activity : Some thienopyrimidine derivatives have shown promise in inhibiting viral replication. The mechanism often involves interference with viral enzymes or host cell receptors that viruses exploit for entry and replication.
Biological Research
In biological research, this compound can be utilized to:
- Study Enzyme Inhibition : The compound's ability to bind to specific enzymes makes it a valuable tool for understanding enzyme kinetics and inhibition mechanisms. This can lead to insights into metabolic pathways and potential drug targets.
- Investigate Receptor Interactions : Its structural characteristics may allow researchers to explore how it interacts with various receptors involved in physiological processes. This can contribute to the development of new therapeutic strategies targeting these receptors.
Therapeutic Potential
The therapeutic applications of this compound include:
Table 1: Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential to inhibit tumor growth through enzyme targeting |
| Antiviral Treatment | May disrupt viral replication mechanisms |
| Anti-inflammatory | Possible modulation of inflammatory pathways |
| Antimicrobial Activity | Could exhibit activity against various pathogens |
Synthesis and Characterization
The synthesis of this compound typically involves several steps requiring precise control over reaction conditions such as temperature and solvent choice. Techniques like chromatography are commonly used for purification purposes.
Case Studies and Research Findings
Several studies have investigated the biological activities of thienopyrimidine derivatives:
- Anticancer Effects : A study demonstrated that thienopyrimidine derivatives showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antiviral Mechanisms : Research indicated that certain thienopyrimidines could inhibit key viral enzymes like proteases and polymerases essential for viral replication.
These findings suggest that ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate could be a promising candidate for further development in these areas.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity to its targets, while the ester moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thieno[3,2-d]pyrimidinone vs. Benzo[b][1,4]oxazin-3(4H)-one
The target compound’s thieno[3,2-d]pyrimidinone core differs from the benzo[b][1,4]oxazin-3(4H)-one in , which replaces the sulfur atom in the fused ring with oxygen. For example, oxazinones are often used in anticonvulsant agents, whereas thienopyrimidinones are studied for kinase inhibition .
Thieno[3,2-d]pyrimidinone vs. Benzo[4,5]thiazolo[3,2-a]pyrimidine
describes a benzothiazolopyrimidine core, which incorporates a thiazole ring instead of a thiophene. The thiazole’s nitrogen atom may confer greater stability and distinct binding modes compared to the thienopyrimidinone’s sulfur. Additionally, the ethyl carboxylate substituent in differs from the target’s benzoate ester, influencing lipophilicity .
Substituent Analysis
Sulfanyl Acetamido Linker vs. Oxadiazole/Pyridinyl Groups
The target’s sulfanyl acetamido group is structurally distinct from the 1,2,4-oxadiazole in and the pyridin-2-yl group in . Sulfanyl linkages (e.g., in ’s CDK2 inhibitors) are prone to disulfide bond formation, which may influence redox activity or metabolism. In contrast, oxadiazoles are often used as bioisosteres for ester or amide groups to enhance metabolic stability .
Ethyl Benzoate Ester vs. Carboxylates
The ethyl benzoate ester in the target compound contrasts with the ethyl carboxylate in .
Structural and Functional Comparison Table
Biological Activity
Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
with a molecular weight of 388.51 g/mol. Its IUPAC name is ethyl 4-[[2-[(3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate . The unique thienopyrimidine structure contributes to its diverse biological activities.
The biological activity of ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate is primarily linked to its interaction with various biological targets. It is hypothesized that the compound may act by:
- Inhibiting Enzyme Activity : The compound can bind to active sites of enzymes, potentially inhibiting their functions.
- Modulating Receptor Functions : It may influence receptor activities that are critical in various signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:
- A study identified a novel anticancer compound through screening a drug library on multicellular spheroids. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines .
Antimicrobial Activity
Thienopyrimidine derivatives are known for their antimicrobial properties. Ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate has shown promising results against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Significant antimicrobial effect |
These findings suggest that the compound could be effective in treating infections caused by these pathogens.
Case Studies and Research Findings
- In vitro Studies : Various in vitro studies have demonstrated that compounds similar to ethyl 4-[2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamido]benzoate exhibit potent inhibitory effects on cancer cell proliferation and survival mechanisms.
- Structure-Activity Relationship (SAR) : Research into the SAR of thienopyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For example, substituents on the thieno ring influence the compound's binding affinity to target enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Methodology :
- Core synthesis : The compound is typically synthesized via multi-step routes. For example, thieno[3,2-d]pyrimidinone cores are first prepared through condensation of thiophene derivatives with pyrimidine precursors under acidic/basic conditions. Subsequent functionalization involves sulfanylacetamido coupling via nucleophilic substitution (e.g., using triethylamine as a base in DMF or dichloromethane) .
- Optimization : Key parameters include temperature (e.g., reflux at 80–100°C for cyclization) and solvent polarity. Catalysts like pyridine derivatives improve yields in esterification steps. Thin-layer chromatography (TLC) and HPLC are used to monitor intermediates .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thienopyrimidine core formation | Thiophene + pyrimidine precursor, H₂SO₄ (cat.), 80°C | Use anhydrous solvents to avoid hydrolysis |
| Sulfanylacetamido coupling | Triethylamine, DMF, 24h stirring | Add reagents dropwise to control exothermicity |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the thienopyrimidine core (e.g., δ 2.50–3.20 ppm for methyl groups) and benzoate ester (δ 4.30 ppm for ethyl CH₂) .
- FTIR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and sulfanyl (C-S at 600–700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆N₄O₅S₂: 514.1290) .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact biological activity?
- Methodology :
- Comparative SAR studies : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing 3,6-dimethyl with diethyl). Test inhibition of kinases (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) .
- Key finding : Methyl groups at positions 3 and 6 enhance hydrophobic interactions with kinase ATP-binding pockets, increasing IC₅₀ values by 2–3× compared to ethyl analogs .
Q. What strategies mitigate low solubility in aqueous media during in vitro assays?
- Methodology :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability. Characterize with dynamic light scattering (DLS) for size (target: 100–200 nm) .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Meta-analysis : Compare data across 10+ studies. A 2024 review found discrepancies arise from varying assay durations (24h vs. 48h) and serum concentrations in media .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Analysis :
- Target selectivity : The compound inhibits COX-2 (anti-inflammatory) at lower concentrations (IC₅₀ = 5 µM) but requires higher doses (IC₅₀ = 20 µM) for apoptosis induction in cancer cells via caspase-3 activation .
- Experimental variables : Anti-inflammatory studies often use murine macrophages (RAW 264.7), while cancer studies employ human carcinoma lines (e.g., MCF-7) .
Methodological Recommendations
Q. What in silico tools predict binding modes with biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (e.g., PDB ID 1M17 for EGFR). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
